1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-2-5-15-14(4-1)22-19-21(23-15)25(20(24-19)18-6-3-11-28-18)13-7-8-16-17(12-13)27-10-9-26-16/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFZMWWDMDYZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NC4=NC5=CC=CC=C5N=C43)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in tabular form for clarity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₄N₂O₄S
- Molecular Weight : 338.43 g/mol
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of quinoxaline have shown efficacy against various viruses:
- Influenza Virus : A related quinoxaline derivative demonstrated an IC50 value of 0.2164 μM against H1N1 with a CC50 value significantly higher at 315578.68 μM, indicating low toxicity .
| Virus Type | Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| H1N1 | Quinoxaline Derivative | 0.2164 | 315578.68 | High |
| SARS-CoV-2 | Quinoxaline Derivative | Not specified | Not specified | Not specified |
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines.
- HCT-116 and MCF-7 Cell Lines : Some quinoxaline derivatives exhibited IC50 values of 1.9 and 2.3 µg/mL respectively, compared to doxorubicin's IC50 of 3.23 µg/mL .
| Cell Line | Compound | IC50 (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) |
|---|---|---|---|---|
| HCT-116 | Quinoxaline Derivative | 1.9 | Doxorubicin | 3.23 |
| MCF-7 | Quinoxaline Derivative | 2.3 | Doxorubicin | 3.23 |
The biological activity of this compound is believed to stem from its ability to modulate key cellular pathways:
- NF-kB Modulation : Compounds similar to this quinoxaline have been shown to impede NF-kB activation via Toll-like receptor modulation .
Case Studies
Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:
- Antiviral Efficacy Against Herpes Simplex Virus : A study demonstrated a reduction in plaque formation by over 25% at concentrations of 20 µg/mL for certain derivatives .
- Inhibition of Coxsackievirus B5 : Specific derivatives displayed remarkable activity against CBV5 with EC50 values as low as 0.09 µM .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including the compound . Research indicates that derivatives of quinoxaline can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against melanoma and leukemia cell lines, suggesting that this class of compounds may serve as effective anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
Case Study 1: Anticancer Evaluation
In a study focused on the anticancer activity of imidazoquinoxalines, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline was tested against several tumor cell lines. Results indicated a promising cytotoxic profile with selectivity towards malignant cells over normal cells. The study emphasized the need for further optimization to enhance potency and reduce toxicity .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various quinoxaline derivatives, including those structurally related to the compound in focus. The results revealed significant inhibitory effects against multiple bacterial strains, with some derivatives showing MIC values comparable to established antibiotics .
Q & A
Q. Q1: What are the standard protocols for synthesizing imidazo[4,5-b]quinoxaline derivatives, and how can they be adapted for this compound?
Answer: The synthesis of imidazo[4,5-b]quinoxaline derivatives typically involves cyclization reactions using halogenated quinoxaline precursors. For example, 2,3-dichloroquinoxaline derivatives react with thiophene-based nucleophiles to form thiophene-substituted quinoxalines. Key steps include:
- Nucleophilic substitution : Reacting 2,3-dichloro-6-sulfonyl quinoxaline with thiophen-2-yl lithium or Grignard reagents to introduce the thiophene moiety .
- Intramolecular cyclization : Using iridium catalysts under visible light or base-mediated conditions to form the imidazo-quinoxaline core .
Adaptation : Replace sulfonyl groups with 2,3-dihydrobenzodioxin via Suzuki coupling or nucleophilic aromatic substitution. Monitor by-products (e.g., incomplete cyclization) using HPLC or TLC .
Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Answer:
- NMR Spectroscopy : Focus on ¹H NMR peaks for the benzodioxin (δ 4.2–4.5 ppm, OCH₂CH₂O) and thiophene (δ 6.8–7.2 ppm, aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns indicative of imidazole cleavage .
- X-ray Crystallography : For unambiguous structural confirmation, especially if polymorphism or stereochemical ambiguity arises .
Advanced Synthesis and Mechanistic Studies
Q. Q3: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize iridium catalyst concentration to reduce uncyclized intermediates .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways .
- By-Product Analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .
Q. Q4: What methodologies are recommended for studying the compound’s reactivity in heterocyclic substitution reactions?
Answer:
- Kinetic Studies : Monitor substituent effects (e.g., electron-withdrawing groups on benzodioxin) using stopped-flow NMR or UV-Vis spectroscopy .
- Isotopic Labeling : Use ¹³C-labeled thiophene to trace regioselectivity in substitution reactions .
- Hammett Plots : Correlate substituent electronic parameters (σ⁺) with reaction rates to predict reactivity trends .
Biological and Material Applications
Q. Q5: How should researchers design experiments to evaluate this compound’s biological activity, such as antimicrobial or anticancer potential?
Answer:
- In Vitro Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity against S. aureus or E. coli; MTT assays for cytotoxicity in cancer cell lines) .
- Target Prediction : Employ molecular docking (e.g., AutoDock Vina) to identify potential protein targets (e.g., DNA topoisomerase II or kinase enzymes) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiophene/benzodioxin groups and compare bioactivity data .
Q. Q6: What strategies can mitigate discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to account for protein flexibility, which static docking may overlook .
- Experimental Validation : Use CRISPR-Cas9 knockouts of predicted targets to confirm mechanistic relevance .
- Data Triangulation : Cross-reference docking results with transcriptomic/proteomic data from treated cell lines .
Analytical and Data-Driven Challenges
Q. Q7: How should researchers address contradictory spectral data (e.g., NMR shifts) across studies for similar quinoxaline derivatives?
Answer:
- Solvent/Isotope Effects : Note that NMR shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). Use COSY and HSQC to resolve overlapping peaks .
- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to resolve structural ambiguities .
- Literature Meta-Analysis : Compile chemical shift databases (e.g., SDBS) to identify consensus values for key protons .
Q. Q8: What advanced statistical methods are suitable for optimizing multi-step synthesis pathways?
Answer:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, pH) to maximize yield .
- Machine Learning : Train neural networks on historical reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions .
- Sensitivity Analysis : Identify critical parameters (e.g., reaction time) using Monte Carlo simulations .
Safety and Compliance
Q. Q9: What safety protocols are essential when handling intermediates like 2,3-dichloroquinoxaline during synthesis?
Answer:
- PPE Requirements : Use nitrile gloves, fume hoods, and eye protection due to chlorinated intermediates’ toxicity .
- Waste Management : Neutralize halogenated by-products with sodium bicarbonate before disposal .
- Emergency Procedures : Train personnel on spill containment (e.g., absorbent pads) and first aid for skin/eye exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
